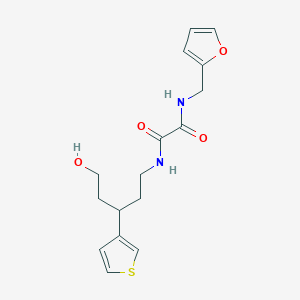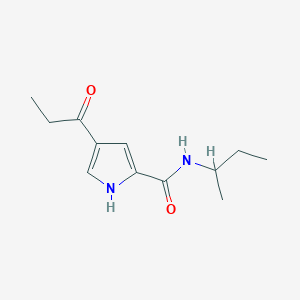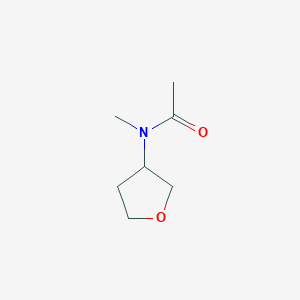![molecular formula C20H21ClN6O3S B2357431 4-(2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetil)piperazin-1-carboxilato de etilo CAS No. 887223-08-7](/img/structure/B2357431.png)
4-(2-((1-(4-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)tio)acetil)piperazin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21ClN6O3S and its molecular weight is 460.94. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha demostrado que los compuestos con estructuras similares a la en cuestión poseen propiedades antivirales. Por ejemplo, se ha informado que los derivados de indol, que comparten algunas similitudes estructurales, exhiben actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que nuestro compuesto podría explorarse por su potencial para inhibir la replicación viral o para servir como un andamiaje para desarrollar nuevos agentes antivirales.
Propiedades antiinflamatorias
La presencia de un grupo pirazolo[3,4-d]pirimidin-4-il en la estructura del compuesto es indicativa de posibles efectos antiinflamatorios. Los derivados de indol, que están relacionados estructuralmente, se sabe que poseen actividades antiinflamatorias . Por lo tanto, este compuesto podría investigarse por su eficacia en la reducción de la inflamación en varios modelos de enfermedades.
Potencial anticancerígeno
La complejidad estructural del compuesto, incluida la presencia de un anillo de piperazina, sugiere que puede interactuar con varios objetivos biológicos. Algunos derivados han demostrado la capacidad de inhibir el crecimiento tumoral en modelos de xenotrasplantes de cáncer de mama . Esto indica que el compuesto en cuestión puede tener potencial terapéutico como agente anticancerígeno.
Actividad antibacteriana
Los andamios de pirimidina, como el que se encuentra en este compuesto, se han asociado con propiedades antibacterianas. Los nuevos derivados de 1,3-tiazolidina pirimidina han mostrado actividad antibacteriana contra una gama de cepas bacterianas . Esto implica que nuestro compuesto podría ser valioso en el desarrollo de nuevos fármacos antibacterianos.
Efectos antitumorales
El núcleo heterocíclico del compuesto, que incluye un grupo pirazolo[3,4-d]pirimidin-4-il, a menudo se encuentra en moléculas con actividad antitumoral. Por ejemplo, piritrexim, un compuesto con un núcleo similar, inhibió la dihidrofolato reductasa (DHFR) y mostró buenos efectos antitumorales . Esto sugiere que nuestro compuesto podría explorarse por su eficacia antitumoral.
Actividad farmacológica de los derivados de indol
Los derivados de indol, que están relacionados estructuralmente con nuestro compuesto, tienen una amplia gama de actividades farmacológicas, que incluyen efectos antimaláricos, anticolinesterásicos y antidepresivos . Este amplio espectro de actividades proporciona una base sólida para la exploración adicional de los posibles usos del compuesto en farmacología.
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures, such as indole and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in the biological activities of the targets.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound might also have similar properties, impacting its bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit potent antiviral activities . This suggests that this compound might also have similar effects at the molecular and cellular levels.
Action Environment
For instance, the ability of a compound to penetrate a bacterial cell can be influenced by the substituents on the phenyl ring . This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.
Propiedades
IUPAC Name |
ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQKBLBEDFUFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)

![7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2357356.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)



